molecular formula C13H17NO2 B13515337 Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B13515337
M. Wt: 219.28 g/mol
InChI Key: OZNHXJUEPAWCNQ-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their wide range of applications in pharmaceuticals, pesticides, antioxidants, photosensitizers, and dyes . This compound, in particular, is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method is the three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce waste. The use of commercially available and inexpensive starting materials, such as ethyl cyanoacetate, is preferred to make the process more economical .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated compounds .

Mechanism of Action

The mechanism of action of ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, for example, can influence its solubility and reactivity compared to similar compounds with different substituents .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-8-14-12-9(2)5-4-6-10(11)12/h4-6,11,14H,3,7-8H2,1-2H3

InChI Key

OZNHXJUEPAWCNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC2=C(C=CC=C12)C

Origin of Product

United States

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